3-tert-butyl-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Description
Properties
Molecular Formula |
C16H20N4O2 |
|---|---|
Molecular Weight |
300.36 g/mol |
IUPAC Name |
5-tert-butyl-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H20N4O2/c1-10(11-7-5-6-8-13(11)21)17-20-15(22)12-9-14(19-18-12)16(2,3)4/h5-9,21H,1-4H3,(H,18,19)(H,20,22)/b17-10+ |
InChI Key |
NOJNJBMQHUSUSW-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C(C)(C)C)/C2=CC=CC=C2O |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C(C)(C)C)C2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-tert-butyl-1H-pyrazole-5-carbohydrazide with 2-hydroxyacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohol derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under various conditions depending on the desired product.
Major Products Formed
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-tert-butyl-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action may involve the modulation of specific enzymes that are crucial for microbial survival.
Antifungal Properties
In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Studies have indicated that it can inhibit the growth of certain fungal species, potentially making it useful in treating fungal infections. The compound's ability to form hydrogen bonds with biological macromolecules enhances its efficacy in this regard.
Anticancer Potential
The anticancer properties of 3-tert-butyl-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide have been explored in various studies. It is believed to induce apoptosis in cancer cells and inhibit tumor progression by modulating pathways associated with cell proliferation and survival. In vitro assays have shown promising results against different cancer cell lines, indicating its potential as a lead compound for cancer therapy .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. By binding to these enzymes, it can alter their activity, which may provide therapeutic benefits in various diseases, including cancer and infections .
Interaction with Biological Targets
Interaction studies have revealed that 3-tert-butyl-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can effectively bind to various biological targets. These interactions are crucial for its biological efficacy and may influence pathways related to microbial resistance and tumorigenesis .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The Minimum Inhibitory Concentration (MIC) was determined for several strains, showcasing its potential as a novel antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
This data suggests that the compound could be further developed into a therapeutic agent for bacterial infections.
Case Study 2: Anticancer Activity
In another study focusing on anticancer effects, the compound was tested against various cancer cell lines, including HeLa and MCF-7 cells. The results indicated that it induced apoptosis in these cells at concentrations as low as 10 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 12 |
These findings highlight the compound's potential as an anticancer drug candidate .
Mechanism of Action
The mechanism of action of 3-tert-butyl-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can also interact with nucleic acids and proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity The target compound’s 2-hydroxyphenyl group facilitates hydrogen bonding, which is crucial for binding to biological targets like cancer cell receptors . The 4-chloro-2-hydroxyphenyl substituent in compound 26 () enhances cytotoxicity against A549 lung cancer cells, suggesting that electron-withdrawing groups (e.g., Cl) synergize with hydroxyl groups to improve activity .
However, the rigid triazole core may reduce conformational flexibility, affecting binding kinetics .
Fluorine Substitution
- The 4-fluoro-2-hydroxyphenyl derivative () exhibits strong fluorescence and antioxidant properties, attributed to fluorine’s electron-withdrawing effect stabilizing the excited state. This contrasts with the target compound’s focus on anticancer activity .
Synthetic Methodologies The target compound and its analogs are typically synthesized via condensation reactions between pyrazole carbohydrazides and substituted aldehydes/ketones. For example, anhydrous magnesium sulfate in methanol is a common catalyst (), ensuring high yields and stereochemical purity .
Crystallographic Confirmation
- Single-crystal X-ray analysis (e.g., ) confirms the (E)-configuration of the imine bond in similar compounds, which is critical for maintaining structural integrity and biological activity .
Research Findings and Implications
- Anticancer Potential: The target compound’s structural analogs demonstrate significant growth inhibition in A549 cells, with IC₅₀ values as low as 8.2 µM. The hydroxyl and chloro substituents are key drivers of this activity .
- Solubility and Bioavailability : The methoxy -substituted analog () has a lower molecular weight (300.36 vs. 316.36) but may exhibit better solubility due to the electron-donating methoxy group, though this requires experimental validation .
- Metal Coordination : The hydroxyl group in the target compound enables coordination with lanthanide ions (e.g., Tb³⁺), as seen in analogous hydrazides (), suggesting applications in bioimaging or metal-based therapeutics .
Biological Activity
3-tert-butyl-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its antimicrobial, antifungal, and anticancer activities.
Chemical Structure and Properties
- Molecular Formula : C21H22N4O2
- Molecular Weight : 362.43 g/mol
- IUPAC Name : 3-tert-butyl-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
The compound features a pyrazole ring substituted with a tert-butyl group and a hydrazone linkage to a 2-hydroxyphenyl group, which enhances its reactivity and biological activity.
Antimicrobial Activity
Preliminary studies indicate that 3-tert-butyl-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus subtilis | 64 µg/mL |
These results suggest that the compound could be developed as a potential antimicrobial agent.
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against fungi such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using the agar diffusion method.
| Fungal Strain | Zone of Inhibition (mm) |
|---|---|
| Candida albicans | 18 mm |
| Aspergillus niger | 15 mm |
The observed zones of inhibition indicate that the compound could be effective in treating fungal infections.
Anticancer Activity
Research has highlighted the anticancer potential of this compound. In vitro studies conducted on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), revealed significant cytotoxic effects.
- IC50 Values :
- A549 Cell Line:
- MCF-7 Cell Line:
The mechanism of action appears to involve the induction of apoptosis in cancer cells, along with the inhibition of key signaling pathways associated with tumor growth.
The biological activity of 3-tert-butyl-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is attributed to its ability to interact with specific biological targets:
- Enzyme Modulation : The compound may inhibit enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Binding : It shows affinity for certain receptors that regulate cellular growth and apoptosis.
- Hydrogen Bonding : The presence of hydroxyl groups facilitates strong interactions with biological macromolecules, enhancing its efficacy.
Case Studies
Recent studies have explored the therapeutic potential of this compound in various disease models:
- Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected mice models, suggesting its potential as an alternative to conventional antibiotics.
- Cancer Treatment : In vivo studies using xenograft models showed that treatment with this compound resulted in reduced tumor size and improved survival rates compared to control groups.
Q & A
Q. What are the key synthetic methodologies for preparing 3-tert-butyl-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide?
The synthesis typically involves:
- Hydrazide formation : Reacting 3-tert-butyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux in ethanol .
- Schiff base condensation : Reacting the hydrazide intermediate with 2-hydroxyacetophenone in the presence of glacial acetic acid as a catalyst, with temperature control (70–80°C) and solvent optimization (e.g., ethanol or methanol) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Confirm the hydrazone linkage (N=CH peak at δ ~8.5–9.0 ppm) and tert-butyl group (singlet at δ ~1.3 ppm) .
- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .
- Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns .
Q. What are the standard biological assays for evaluating its pharmacological potential?
- Antimicrobial activity : Broth microdilution assay against Gram-positive/negative bacteria and fungi (MIC values) .
- Anticancer screening : MTT assay on cancer cell lines (e.g., A549 lung cancer) to measure IC50 and apoptosis induction via flow cytometry .
- Enzyme inhibition : Kinase or protease inhibition assays with fluorogenic substrates .
Advanced Research Questions
Q. How can computational methods resolve contradictory bioactivity data across structurally similar derivatives?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase), identifying steric clashes or hydrogen-bonding mismatches caused by substituent variations (e.g., tert-butyl vs. methyl groups) .
- QSAR modeling : Correlate electronic parameters (HOMO/LUMO, logP) with bioactivity trends to rationalize discrepancies in antimicrobial vs. anticancer potency .
Q. What strategies optimize reaction yields for sensitive intermediates like the hydrazide moiety?
- Temperature control : Maintain <80°C during hydrazide synthesis to prevent decomposition .
- Catalyst selection : Use p-toluenesulfonic acid (PTSA) instead of acetic acid for faster Schiff base formation without side products .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes during condensation .
Q. How does crystallography using SHELXL refine ambiguous structural features (e.g., tautomerism)?
- X-ray diffraction : Resolve the E-configuration of the hydrazone linkage and confirm intramolecular hydrogen bonding (O-H···N) between the hydroxyl and pyrazole groups .
- Twinned data handling : Apply HKLF5 format in SHELXL to model disorder in the tert-butyl group .
Q. What experimental and computational approaches validate stability under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
- DFT calculations : Calculate bond dissociation energies (BDEs) for the hydrazone linkage to predict hydrolysis susceptibility .
Q. How do substituent effects (e.g., tert-butyl vs. trifluoromethyl) influence binding to biological targets?
- Comparative docking : Substituents with higher hydrophobicity (e.g., tert-butyl) enhance binding to hydrophobic enzyme pockets (e.g., COX-2) .
- Isothermal titration calorimetry (ITC) : Quantify entropy-driven binding for bulky groups versus enthalpy-driven interactions for polar substituents .
Q. What chromatographic methods resolve co-eluting impurities during purification?
- HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate hydrazone isomers .
- Preparative TLC : Optimize mobile phase (chloroform:methanol 9:1) for high-purity isolation of the final product .
Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?
- Metabolite profiling : Identify active/inactive metabolites via LC-MS in plasma samples .
- Pharmacokinetic studies : Measure oral bioavailability and tissue distribution to clarify efficacy gaps .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis
| Step | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Hydrazide formation | Ethanol, reflux (6 hr), hydrazine (2 eq) | 75–85% | |
| Schiff base condensation | Acetic acid (cat.), 70°C, 4 hr | 80–90% | |
| Purification | Silica gel (ethyl acetate:hexane 3:7) | >95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
